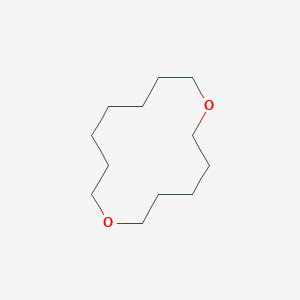
1,7-Dioxacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dioxacyclotetradecane is a chemical compound with the molecular formula C₁₂H₂₄O₂. It is a cyclic ether, specifically a dioxane derivative, which consists of a fourteen-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dioxacyclotetradecane can be synthesized through several methods. One common approach involves the cyclization of diethylene glycol with a suitable dihalide under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: Diethylene glycol reacts with a dihalide (such as 1,12-dibromododecane) in the presence of a strong base like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the cyclic ether.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1,7-Dioxacyclotetradecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Alcohols, ethers
Substitution: Substituted ethers, amines, thiols
科学的研究の応用
1,7-Dioxacyclotetradecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. Its stability and unique structure make it valuable in the study of cyclic ethers and their reactivity.
Biology: Investigated for its potential as a bioactive compound. Studies have explored its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research has focused on its ability to modulate biological pathways and its potential as a drug delivery vehicle.
Industry: Used in the manufacture of polymers and plastics. Its stability and resistance to degradation make it suitable for use in high-performance materials.
作用機序
The mechanism of action of 1,7-Dioxacyclotetradecane involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
類似化合物との比較
1,7-Dioxacyclotetradecane can be compared with other similar compounds, such as:
1,4-Dioxane: A smaller cyclic ether with a six-membered ring. It is more volatile and less stable than this compound.
1,8-Dioxacyclotetradecane: Another cyclic ether with a similar structure but different ring size. It has different chemical properties and reactivity.
Crown Ethers: A class of cyclic ethers with multiple oxygen atoms. They have unique binding properties and are used in various chemical applications.
The uniqueness of this compound lies in its specific ring size and stability, which confer distinct chemical and physical properties compared to other cyclic ethers.
特性
CAS番号 |
1080-24-6 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
1,7-dioxacyclotetradecane |
InChI |
InChI=1S/C12H24O2/c1-2-5-9-13-11-7-4-8-12-14-10-6-3-1/h1-12H2 |
InChIキー |
YNGHSPKZZHOECR-UHFFFAOYSA-N |
正規SMILES |
C1CCCOCCCCCOCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



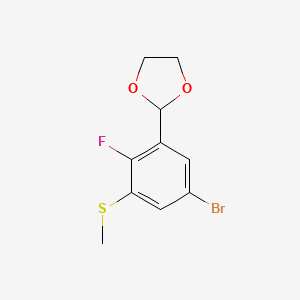

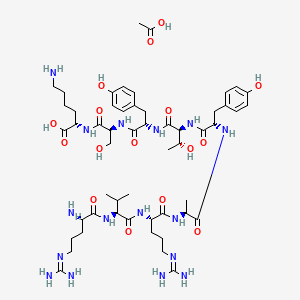
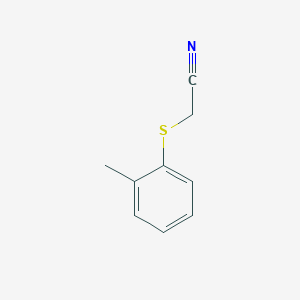
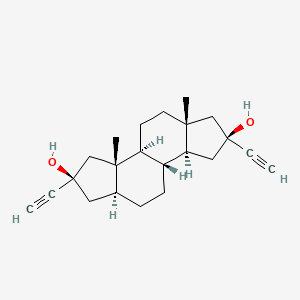
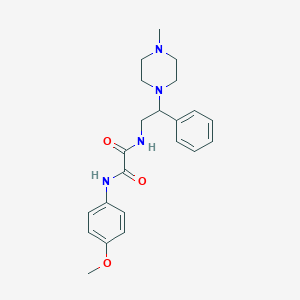
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
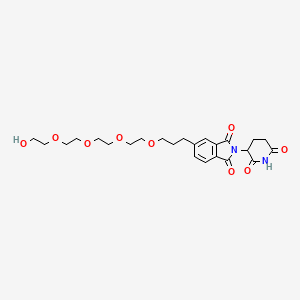
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
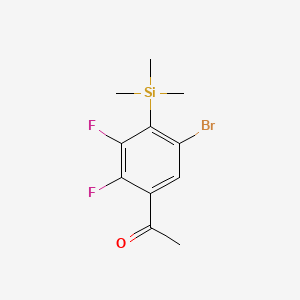
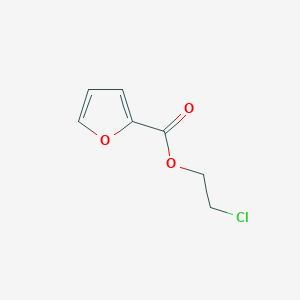
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
![1,2-Pyrrolidinedicarboxamide, N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-, (2R)-](/img/structure/B14761152.png)
